4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine, with the Chemical Abstracts Service number 149692-82-0, is a compound characterized by a piperidine ring substituted with a pyrrolo[2,3-c]pyridine moiety. Its molecular formula is CHN and it has a molecular weight of approximately 201.27 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor targeting fibroblast growth factor receptors (FGFRs), which play a significant role in various cancers .
4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine is classified within the category of heterocyclic compounds due to its incorporation of nitrogen atoms in its ring structures. It is synthesized primarily for research purposes and is available from chemical suppliers such as Aladdin Scientific and BenchChem, indicating its relevance in pharmaceutical development .
The synthesis of 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine typically involves multi-step organic synthesis. A common synthetic route begins with the formation of the pyrrolo[2,3-c]pyridine core through cyclization reactions involving pyridine and pyrrole derivatives. The subsequent introduction of the piperidine ring can be achieved via nucleophilic substitution or other suitable reactions. Optimization of these steps is crucial for improving yield and scalability in industrial production settings.
The synthesis may involve the following steps:
The molecular structure of 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine can be represented as follows:
This structure reveals a complex arrangement that contributes to its biological activity and interactions with various targets in the body .
The compound exhibits properties typical of heterocycles:
4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine can participate in various chemical reactions typical for amines and heterocycles:
Reactions may require specific conditions:
The mechanism of action for 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine primarily involves its role as a kinase inhibitor. It selectively targets fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. By inhibiting these receptors, the compound may reduce cancer cell proliferation and survival, making it a candidate for therapeutic development against specific cancer types .
The compound's purity is reported to be around 95%, which is critical for ensuring consistent biological activity in research applications .
4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine has several notable applications primarily within medicinal chemistry:
Research continues to explore the compound's full potential in targeting specific biological pathways relevant to disease states, particularly cancer .
Pyrrolo[2,3-c]pyridine belongs to the azaindole family, characterized by a fused bicyclic system with pyridine and pyrrole rings sharing a C–C bond. This arrangement confers distinct electronic properties: the pyridine nitrogen acts as a hydrogen-bond acceptor (δ⁻ = -0.32 e), while the pyrrole NH serves as a hydrogen-bond donor (pKa ~17). The system’s planarity enables deep insertion into kinase ATP pockets, where it forms bidentate interactions with hinge-region residues. For instance, in PI3Kγ inhibition, pyrrolopyridine derivatives exhibit IC50 values in the low-nanomolar range by mimicking purine binding motifs [4] [10]. Crucially, the scaffold’s dipole moment (~3.5 D) enhances water solubility compared to indole analogs, addressing a key limitation in hydrophobic binding pockets.
The ring’s synthetic versatility facilitates diverse substitutions at C-3, C-5, and N-1 positions. C-3 functionalization—as in the 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine motif—enables vectorial extension into adjacent hydrophobic or hydrophilic subpockets. This adaptability underpins the scaffold’s prevalence in kinase inhibitors like those targeting PI3Kα (e.g., compound IV from [10] with IC50 = 0.9 nM) and CSF1R (compound 12b in [2] with Kd = 2.3 nM). Quantum mechanical analyses reveal that electron-withdrawing substituents at C-5 lower the LUMO energy (-1.8 eV), enhancing charge transfer interactions with catalytic lysine residues [10].
Table 2: Bond Parameters and Hybridization States in Pyrrolo[2,3-c]pyridine
Bond | Length (Å) | Angle (°) | Hybridization |
---|---|---|---|
C3–Cα (piperidine) | 1.51 | 109.5 (tetrahedral) | sp³ (C3)–sp³ (Cα) |
N1–H | 1.02 | 125 (pyrrole ring) | sp² (N) |
C2–N (pyridine) | 1.34 | 118 | sp² (C2)–sp² (N) |
Piperidine’s saturated six-membered ring introduces critical three-dimensionality to the hybrid scaffold, contrasting with the planar pyrrolopyridine system. The ring exists predominantly in chair conformations (95% population at 37°C), with pseudorotation barriers of ~5 kcal/mol enabling adaptive binding to protein targets. The tertiary nitrogen (pKaH⁺ ≈11.2) may protonate under physiological conditions, forming cationic species that stabilize salt bridges with Asp/Glu residues—a feature exploited in CNS penetrants like pyridostigmine and tacrine derivatives [6]. Piperidine’s equatorial substituents project into solvent-exposed regions, modulating solubility and protein–ligand complex stability.
In the 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine scaffold, the C-4 linkage position is pharmacologically strategic. 4-Substituted piperidines exhibit enhanced metabolic stability over 3- or 2-substituted analogs due to reduced cytochrome P450 oxidation. Molecular dynamics simulations confirm that 4-substitution minimizes high-energy twist-boat conformations, favoring bioactive chair forms. When hybridized with pyrrolopyridine, the piperidine nitrogen often serves as a synthetic handle for appending solubilizing groups (e.g., morpholine in PI3K inhibitors) or protonation elements that enhance tissue distribution [6] [9]. Notably, piperidine-containing drugs constitute 4% of FDA-approved N-heterocyclic pharmaceuticals, underscoring their clinical utility.
Molecular hybridization of pyrrolopyridine and piperidine transcends simple connectivity; it creates emergent pharmacological properties unattainable with either fragment alone. The covalent fusion enables:
Hybridization efficacy is exemplified by dynamic pharmacophore models (DHPMs) applied to targets like Mtb-DapB, where linked fragments occupying cofactor and substrate sites showed 160-fold better binding than individual components [8]. Quantum mechanical calculations on 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine reveal charge delocalization from pyrrolopyridine to piperidine (Δδ = +0.15 e at Npiperidine), enhancing cation-π interactions with receptor residues. This synergy validates the scaffold’s utility in next-generation therapeutics targeting multi-domain proteins.
Table 3: Hybrid Scaffolds in Clinical and Preclinical Development
Hybrid Structure | Biological Target | Potency | Key Advantage |
---|---|---|---|
4-Morpholino-pyrrolo[2,3-d]pyrimidine–piperazine [10] | PI3Kα/mTOR | IC50 = 0.9 nM (PI3Kα) | Dual kinase inhibition |
6-(Pyridin-3-ylmethyl)amino-pyrrolo[2,3-d]pyrimidine [2] | CSF1R | Ki = 1.8 nM | Low-nanomolar cellular efficacy |
Pyrazoline–hydantoin hybrids [5] | Bcl-2/HDAC | IC50 = 0.14 µM (HCT116) | Multi-target engagement |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2